molecular formula C14H14N4O2S2 B10798496 3-[4-(Dimethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide

3-[4-(Dimethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide

Cat. No.: B10798496
M. Wt: 334.4 g/mol
InChI Key: CGTVWFYTOADSRO-UHFFFAOYSA-N
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Description

OSM-S-145 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source research and collaboration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-145 involves the construction of the thienopyrimidine scaffold. . This method maintains workable yields of around 50%.

Industrial Production Methods

Industrial production methods for OSM-S-145 are not well-documented, as the compound is primarily synthesized for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

OSM-S-145 undergoes various chemical reactions, including:

    Substitution Reactions: The introduction of different substituents on the thienopyrimidine scaffold.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to explore different analogs.

Common Reagents and Conditions

    Lithiation/Halogenation: Using lithium diisopropylamide (LDA) and halogenating agents.

    Ammonium Hydroxide Solution: For introducing amine groups at elevated temperatures.

Major Products

The major products formed from these reactions are various analogs of the thienopyrimidine scaffold, which are then evaluated for their biological activity against malaria .

Scientific Research Applications

OSM-S-145 has been extensively studied for its potential as an antimalarial agent. It has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound is also being explored for its potential in other areas of medicinal chemistry, including its use as a scaffold for developing new drugs with different therapeutic targets.

Mechanism of Action

The mechanism of action of OSM-S-145 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response . The compound forms a covalent adduct with the enzyme, effectively blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    OSM-S-137: A related compound with variations in the amine substituents.

Uniqueness

OSM-S-145 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which contributes to its potent activity against Plasmodium falciparum. The compound’s ability to form a covalent adduct with the target enzyme sets it apart from other similar compounds .

Properties

Molecular Formula

C14H14N4O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

3-[4-(dimethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide

InChI

InChI=1S/C14H14N4O2S2/c1-18(2)14-13-11(16-8-17-14)7-12(21-13)9-4-3-5-10(6-9)22(15,19)20/h3-8H,1-2H3,(H2,15,19,20)

InChI Key

CGTVWFYTOADSRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1SC(=C2)C3=CC(=CC=C3)S(=O)(=O)N

Origin of Product

United States

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